
4-(2,2-Diethoxy-ethoxy)-but-1-ene
Descripción general
Descripción
4-(2,2-Diethoxy-ethoxy)-but-1-ene (DEBE) is an organic compound that belongs to the class of ethers. It is a colorless liquid at room temperature and has a boiling point of 156°C. DEBE is an important intermediate in the production of various organic compounds. It is also used as a solvent in various chemical reactions.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
4-(2,2-Diethoxy-ethoxy)-but-1-ene and its derivatives are involved in a variety of chemical reactions and synthesis processes. For instance, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a related compound, reacts with phenylmagnesium bromide to yield ethoxy group substitution products (Gorbunova, Gerus, & Kukhar, 1993). Furthermore, 1,1-diethoxybut-2-ene and its variants react with electrophiles in the presence of mixed metal bases to produce 1-substituted 1-ethoxy 1,3-dienes, which are valuable in the synthesis of α,β-unsaturated carbonyl compounds (Prandi & Venturello, 1994).
Crystal Structures and Molecular Studies
Compounds similar to 4-(2,2-Diethoxy-ethoxy)-but-1-ene have been studied for their crystal and molecular structures. For example, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one reacted with alkali metal salts of diethyl malonate, yielding complexes characterized by spectroscopic methods and single-crystal X-ray diffraction analyses (Song et al., 2012).
Photocycloaddition Reactions
Photocycloaddition reactions are another area of research involving these compounds. 4-Phenoxybut-1-ene, a structurally related compound, undergoes intramolecular photocycloaddition reactions upon irradiation, demonstrating the influence of alkoxy tethers on the regiochemistry of these reactions (Keukeleire, He, Blakemore, & Gilbert, 1994).
Nonlinear Optical Properties
Studies on novel chalcone derivatives, which include ethoxy groups similar to 4-(2,2-Diethoxy-ethoxy)-but-1-ene, have explored their nonlinear optical properties. These investigations combine theoretical calculations and experimental techniques such as FT-IR, FT-Raman, and UV-visible absorption spectroscopy (Mathew, Salian, Joe, & Narayana, 2019).
Propiedades
IUPAC Name |
4-(2,2-diethoxyethoxy)but-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-4-7-8-11-9-10(12-5-2)13-6-3/h4,10H,1,5-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWYDSSANGOYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COCCC=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Diethoxy-ethoxy)-but-1-ene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

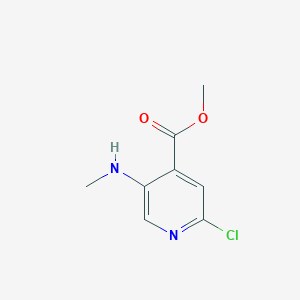
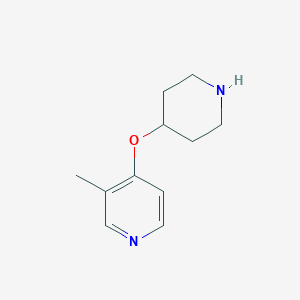
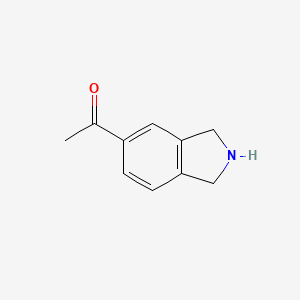
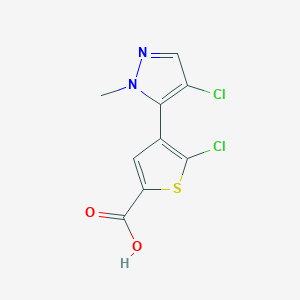
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1426731.png)
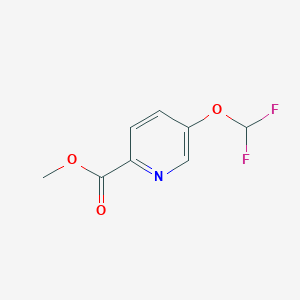
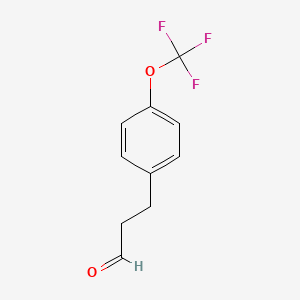
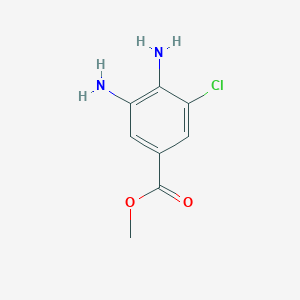
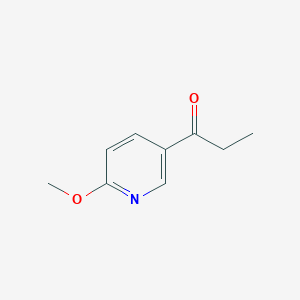
![4-[(2-Methylpyrimidin-4-yl)oxy]aniline](/img/structure/B1426737.png)
![4-[(2-Methoxyethyl)(methyl)amino]benzoic acid](/img/structure/B1426738.png)

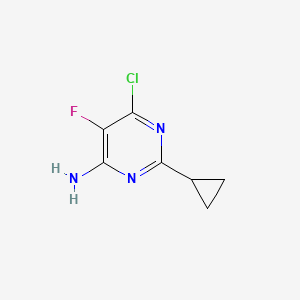
![4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426742.png)